molecular formula C21H17N5O6 B2524911 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide CAS No. 931736-89-9

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide

Cat. No. B2524911
CAS RN: 931736-89-9
M. Wt: 435.396
InChI Key: GPVYKXTZTUMUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C21H17N5O6 and its molecular weight is 435.396. The purity is usually 95%.
BenchChem offers high-quality 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

All-Polymer Solar Cells (Photovoltaics)

All-polymer solar cells (all-PSCs) have gained attention due to their stability and mechanical durability. However, their performance lags behind small-molecule acceptor-based solar cells. The challenge lies in balancing open-circuit voltage (VOC) and short-circuit current density (JSC). Researchers have designed an acceptor called “PYO-V,” which enhances all-PSC efficiency by complementing absorption spectra, improving molecular packing, and suppressing charge recombination. Ternary all-PSCs containing 20 wt% PYO-V achieved an impressive efficiency of 18.5%, with a VOC exceeding 0.93 V. Additionally, PYO-V finds applications in indoor photovoltaics, achieving over 24% efficiency in indoor all-PSCs .

Remote Identification (Remote ID) for Unmanned Aircraft Systems (UAS)

Remote ID enables identification of unmanned aircraft systems (UAS) for safety, security, and compliance purposes. It removes anonymity while preserving operational privacy. Two forms of Remote ID exist: broadcast (direct radio signal transmission from UAS to nearby receivers) and network (communication via the internet). This specification defines message formats, transmission methods, and performance standards for both forms, facilitating enhanced UAS operations such as beyond visual line of sight (BVLOS) and operations over people .

Antibacterial Agents

Certain derivatives of this compound exhibit potent antibacterial effects. For instance:

Nematocidal and Anti-Fungal Activity

The title compounds demonstrate moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani .

Synthetic Building Blocks

The synthesis of 3-methyl-6-(2’-hydroxyethyl)-7-formyl-1,8-diethoxyisoquinoline, a key synthon for fredericamycin A, involves an isoquinoline moiety similar to this compound. Such building blocks contribute to drug discovery and chemical synthesis .

Potential Anti-Infective Agents

1,2,4-Oxadiazole derivatives, including this compound, have been explored for their anti-infective properties. Some exhibit high affinity and selectivity for σ1 receptors, making them potential candidates for drug development .

Mechanism of Action

properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6/c1-12-22-19(32-24-12)10-26-20(28)14-7-16-17(31-11-30-16)8-15(14)25(21(26)29)9-18(27)23-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVYKXTZTUMUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.